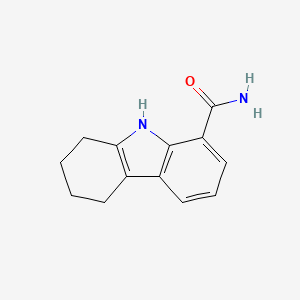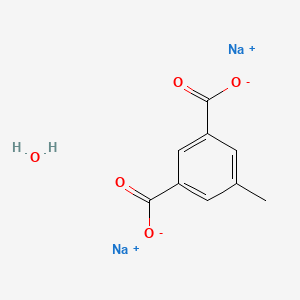
Sodium 5-methylisophthalate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-methylisophthalate hydrate is a chemical compound with the formula C₉H₆O₄Na₂·H₂O. It is a derivative of isophthalic acid, where a methyl group is substituted at the 5-position of the benzene ring. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 5-methylisophthalate hydrate can be synthesized through the neutralization of 5-methylisophthalic acid with sodium hydroxide in an aqueous solution. The reaction typically involves dissolving 5-methylisophthalic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline hydrate form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors, where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-methylisophthalate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: 5-methylisophthalic acid.
Reduction: 5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Sodium 5-methylisophthalate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of paints, polyester resins, and adhesives.
Mecanismo De Acción
The mechanism of action of sodium 5-methylisophthalate hydrate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors involved in metabolic processes. The exact pathways and interactions depend on the specific application and the metal ions involved .
Comparación Con Compuestos Similares
Sodium isophthalate: Similar structure but lacks the methyl group at the 5-position.
Sodium terephthalate: Another isomer with carboxyl groups at the 1,4-positions on the benzene ring.
Sodium phthalate: Carboxyl groups at the 1,2-positions on the benzene ring.
Uniqueness: Sodium 5-methylisophthalate hydrate is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and ability to form complexes with metal ions, making it distinct from other isophthalic acid derivatives .
Propiedades
Fórmula molecular |
C9H8Na2O5 |
|---|---|
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
disodium;5-methylbenzene-1,3-dicarboxylate;hydrate |
InChI |
InChI=1S/C9H8O4.2Na.H2O/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;;/h2-4H,1H3,(H,10,11)(H,12,13);;;1H2/q;2*+1;/p-2 |
Clave InChI |
QABFJXBJDSEQFR-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



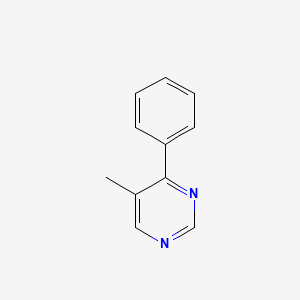
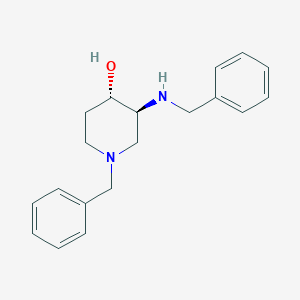
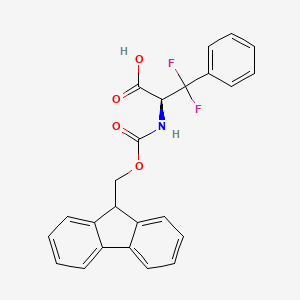
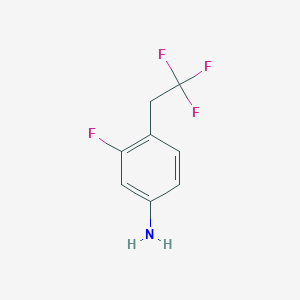
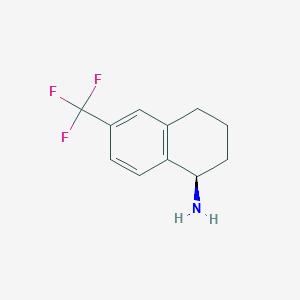
![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)

